An In-depth Technical Guide to 1-tert-butoxy-2-nitropropane: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 1-tert-butoxy-2-nitropropane: Structure, Properties, and Synthetic Considerations
Introduction
In the landscape of modern organic synthesis and drug development, the strategic incorporation of unique functional groups is paramount to accessing novel chemical space and molecular architectures. 1-tert-butoxy-2-nitropropane, a molecule featuring a sterically encumbered ether linkage adjacent to a secondary nitroalkane, represents an intriguing yet sparsely documented chemical entity. The presence of the bulky tert-butyl group can impart significant steric hindrance, influencing the molecule's conformational preferences and reactivity.[1] This guide aims to provide a comprehensive technical overview of 1-tert-butoxy-2-nitropropane, consolidating known principles of related structures to predict its chemical behavior, guide synthetic strategies, and propose potential applications for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-tert-butoxy-2-nitropropane consists of a propane backbone substituted with a tert-butoxy group at the 1-position and a nitro group at the 2-position. This arrangement classifies it as a hindered β-nitro ether.
Molecular Formula: C₇H₁₅NO₃
Molecular Weight: 161.21 g/mol
The juxtaposition of the bulky tert-butoxy group and the electron-withdrawing nitro group is expected to significantly influence the molecule's physical and chemical properties.
Predicted Physicochemical Data
Due to the limited availability of experimental data for 1-tert-butoxy-2-nitropropane, the following properties are predicted based on the analysis of structurally related compounds such as 2-nitropropane and tert-butyl ethers.
| Property | Predicted Value | Rationale/Comparison |
| Boiling Point | 160-180 °C | Higher than 2-nitropropane (120 °C) due to increased molecular weight and the presence of the ether oxygen, which can participate in intermolecular interactions.[2] |
| Density | 0.95 - 1.05 g/cm³ | Similar to other nitroalkanes and ethers of comparable molecular weight. |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone). | The polar nitro group may impart some water solubility, but the hydrophobic tert-butyl and propyl moieties will dominate. |
| pKa of α-proton | ~17-19 | The electron-withdrawing nitro group acidifies the α-proton. The steric hindrance from the tert-butoxy group may slightly increase the pKa compared to less hindered nitroalkanes.[3] |
Proposed Synthesis Methodology
The synthesis of hindered ethers can be challenging due to steric hindrance.[4] A plausible synthetic route to 1-tert-butoxy-2-nitropropane could involve the nucleophilic substitution of a suitable leaving group by a tert-butoxide anion or the reaction of a nitronate with a tert-butyl electrophile. A proposed method is the reaction of 1-halo-2-nitropropane with potassium tert-butoxide.
Experimental Protocol: Synthesis of 1-tert-butoxy-2-nitropropane from 1-bromo-2-nitropropane
Causality Behind Experimental Choices: This protocol is designed based on the well-established Williamson ether synthesis, adapted for a sterically hindered alkoxide. The choice of a polar aprotic solvent like DMF or DMSO is crucial to solvate the potassium cation and enhance the nucleophilicity of the tert-butoxide. The reaction temperature is kept moderate to minimize potential elimination side reactions, which can be competitive with substitution, especially with a bulky base/nucleophile.
Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material (1-bromo-2-nitropropane) and the appearance of a new, less polar product spot. The final product's identity and purity would be confirmed by spectroscopic methods (NMR, IR, MS).
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry N,N-dimethylformamide (DMF).
-
Addition of Alkoxide: Carefully add potassium tert-butoxide to the DMF under a gentle stream of nitrogen. Stir the mixture until the alkoxide is fully dissolved.
-
Addition of Substrate: To the stirred solution, add 1-bromo-2-nitropropane dropwise via a syringe at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-tert-butoxy-2-nitropropane.
Caption: Proposed workflow for the synthesis of 1-tert-butoxy-2-nitropropane.
Spectroscopic Characterization
The structural elucidation of 1-tert-butoxy-2-nitropropane would rely on a combination of spectroscopic techniques.[5]
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet integrating to 9 protons around δ 1.2-1.4 ppm, corresponding to the tert-butyl group.
-
A doublet integrating to 3 protons, corresponding to the methyl group at the 2-position.
-
A multiplet integrating to 1 proton, corresponding to the methine proton at the 2-position, which will be split by the adjacent methyl and methylene protons.
-
Two diastereotopic protons of the methylene group at the 1-position, appearing as complex multiplets.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the quaternary carbon of the tert-butyl group around δ 75-80 ppm.
-
A signal for the methyl carbons of the tert-butyl group around δ 28-30 ppm.
-
A signal for the methine carbon bearing the nitro group (C2) around δ 80-90 ppm.
-
A signal for the methylene carbon (C1) adjacent to the ether oxygen.
-
A signal for the terminal methyl carbon (C3).
-
-
IR (Infrared) Spectroscopy:
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z 161.
-
A prominent peak at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺, is expected due to the fragmentation of the ether linkage.[8]
-
Loss of the nitro group (NO₂, 46 Da) from the molecular ion would result in a fragment at m/z 115.
-
Caption: Logical workflow for the structural characterization of 1-tert-butoxy-2-nitropropane.
Reactivity and Potential Applications
The reactivity of 1-tert-butoxy-2-nitropropane will be dictated by the interplay between the nitro group and the hindered ether.
-
Reactivity of the Nitro Group: The nitro group can undergo various transformations. For instance, it can be reduced to an amine, which would yield 1-tert-butoxy-2-aminopropane, a potentially useful building block. The Nef reaction could convert the nitro group into a carbonyl, yielding 1-tert-butoxy-2-propanone.[9]
-
Role of the tert-Butoxy Group: The bulky tert-butoxy group is expected to be relatively inert under many reaction conditions. However, under strongly acidic conditions, cleavage of the tert-butyl ether could occur to form tert-butanol and 2-nitro-1-propanol. This steric bulk can also direct the regioselectivity of reactions at adjacent positions.
Potential Applications in Drug Development:
-
Metabolic Stability: The tert-butyl group is often incorporated into drug candidates to enhance metabolic stability by sterically shielding adjacent functional groups from enzymatic degradation.[1] Therefore, 1-tert-butoxy-2-nitropropane and its derivatives could serve as scaffolds for compounds with improved pharmacokinetic profiles.
-
Bioisosteric Replacement: The nitro group can act as a bioisostere for other functional groups in drug design. Its ability to participate in hydrogen bonding and its electronic properties can be exploited to modulate ligand-receptor interactions.
-
Precursor for Novel Amines: Reduction of the nitro group provides access to a hindered amino ether. Chiral versions of this amine could be valuable ligands for asymmetric catalysis or as components of biologically active molecules.
Safety and Handling
While specific toxicity data for 1-tert-butoxy-2-nitropropane is not available, it should be handled with the care afforded to other nitroalkanes. Nitroalkanes can be flammable and may decompose exothermically at elevated temperatures.[10][11][12][13] They can also be toxic, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[14] All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-tert-butoxy-2-nitropropane presents itself as a molecule with significant potential in synthetic chemistry and medicinal research. Although detailed experimental data remains scarce, this guide provides a foundational understanding of its structure, predicted properties, and plausible synthetic and characterization strategies based on established chemical principles. The unique combination of a sterically demanding ether and a versatile nitro group makes it a compelling target for further investigation, potentially unlocking new avenues for the design and synthesis of novel chemical entities.
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